(3,5-Dimethyl-4-morpholin-3-yl-pyrazol-1-yl)-acetic acid
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Overview
Description
2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom, attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1,3-diketone is used to form the 3,5-dimethylpyrazole.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction. The 4-position of the pyrazole ring is activated, allowing the morpholine to attach.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using a Grignard reagent or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid: Lacks the morpholine group, which may result in different chemical and biological properties.
2-(4-Morpholin-1-yl-1H-pyrazol-1-yl)acetic acid: Similar structure but without the dimethyl groups, affecting its reactivity and biological activity.
Uniqueness
2-(3,5-Dimethyl-4-(morpholin-3-yl)-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the morpholine and dimethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-morpholin-3-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H17N3O3/c1-7-11(9-6-17-4-3-12-9)8(2)14(13-7)5-10(15)16/h9,12H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
ZIBGJIUFJFUOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C2COCCN2 |
Origin of Product |
United States |
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